Alw-II-41-27

Overview

Description

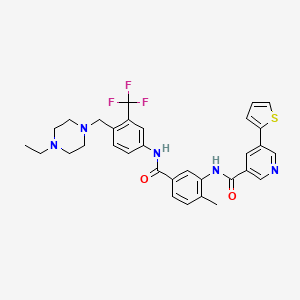

ALW-II-41-27 is a multi-kinase inhibitor that targets various kinases, including ephrin type-A receptor 2 (EphA2), EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl . It is known for its potent inhibitory activity against these kinases, making it a valuable compound in cancer research and treatment .

Scientific Research Applications

ALW-II-41-27 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Cancer Research: This compound is used to study the role of kinases in cancer progression and to develop targeted therapies for various types of cancer.

Cell Signaling Studies: The compound is used to investigate the signaling pathways involved in cell proliferation, migration, and invasion.

Drug Development: This compound serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.

Mechanism of Action

ALW-II-41-27 exerts its effects by inhibiting the activity of multiple kinases, particularly ephrin type-A receptor 2 (EphA2). The compound targets the ATP-binding pocket and an allosteric site next to the “DFG” motif, thereby preventing the phosphorylation of EphA2 and other kinases . This inhibition disrupts the signaling pathways involved in cell proliferation, migration, and invasion, leading to the suppression of cancer cell growth .

Safety and Hazards

ALW-II-41-27 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . Inhalation, contact with eyes and skin, dust and aerosol formation should be avoided .

Biochemical Analysis

Biochemical Properties

Alw-II-41-27 plays a significant role in biochemical reactions by inhibiting a variety of kinases. It interacts with enzymes such as EphB2, EphA3, Kit, FMS, VEGFR2/KDR, FLT1, FGR, Src, Lyn, BMX, and Bcr-Abl . The nature of these interactions involves the binding of this compound to the ATP-binding pocket of these enzymes, thereby inhibiting their activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the growth of NCI-H2286 and HCC-366 cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by binding to the ATP-binding pocket and an allosteric site next to the “DFG” motif of the targeted enzymes .

Preparation Methods

The synthesis of ALW-II-41-27 involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically includes the following steps:

Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds, which are then used in subsequent reactions.

Formation of the Final Product: The intermediate compounds undergo various chemical reactions, such as coupling reactions, to form the final product, this compound.

Industrial production methods for this compound involve optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time to ensure the efficient production of the compound .

Chemical Reactions Analysis

ALW-II-41-27 undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.

Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

ALW-II-41-27 is unique in its ability to inhibit a wide range of kinases with high potency. Similar compounds include:

Imatinib Mesylate: A kinase inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.

Dasatinib: Another kinase inhibitor used in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia.

This compound stands out due to its enhanced type II kinase inhibitor activity and its ability to target multiple kinases simultaneously .

Properties

IUPAC Name |

N-[5-[[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamoyl]-2-methylphenyl]-5-thiophen-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32F3N5O2S/c1-3-39-10-12-40(13-11-39)20-23-8-9-26(17-27(23)32(33,34)35)37-30(41)22-7-6-21(2)28(16-22)38-31(42)25-15-24(18-36-19-25)29-5-4-14-43-29/h4-9,14-19H,3,10-13,20H2,1-2H3,(H,37,41)(H,38,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWXBDQAYLPMIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)NC(=O)C4=CN=CC(=C4)C5=CC=CS5)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655254 | |

| Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186206-79-0 | |

| Record name | N-[5-({4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}carbamoyl)-2-methylphenyl]-5-(thiophen-2-yl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

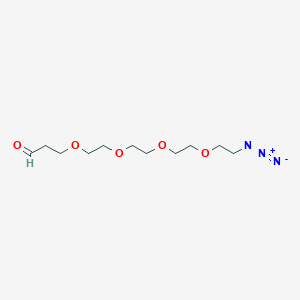

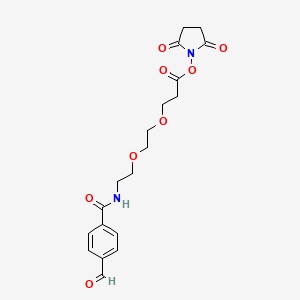

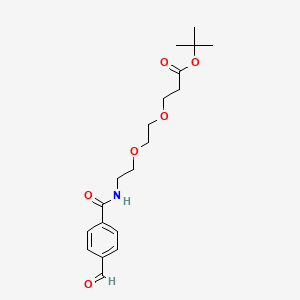

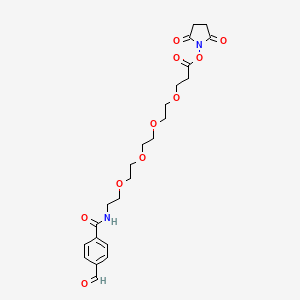

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)